molecular formula C7H9BrFNO B1383483 2-(Aminomethyl)-5-fluorophenol hydrobromide CAS No. 1803588-61-5

2-(Aminomethyl)-5-fluorophenol hydrobromide

Cat. No. B1383483
M. Wt: 222.05 g/mol
InChI Key: JGLGRCDYZUMABI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Pharmacological Research

In pharmacological studies, fluorinated compounds like 2-(Aminomethyl)-5-fluorophenol hydrobromide have been extensively investigated for their therapeutic potential. For instance, the introduction of fluorine atoms into organic molecules has been a common strategy to enhance their pharmacological activity. This approach is evident in the development of fluorinated pyrimidines for cancer chemotherapy, as reviewed by Heidelberger and Ansfield (1963), highlighting the clinical utility of fluorinated compounds in palliation for advanced cancer patients (Heidelberger & Ansfield, 1963).

Biochemical and Molecular Studies

Fluorinated compounds are also pivotal in biochemical and molecular research. Ray et al. (2003) discussed the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase, revealing how such modifications can enhance the efficiency of nucleotide incorporation and potentially explain the potency of these nucleosides against HIV-1 (Ray et al., 2003). Similarly, Gmeiner (2020) reviewed the developments in fluorine chemistry contributing to the precise use of fluorinated pyrimidines in cancer treatment, emphasizing the role of fluorine in perturbing nucleic acid structure and dynamics, which is crucial for understanding the molecular basis of drug action (Gmeiner, 2020).

Chemical Synthesis and Analysis

The synthesis and analytical applications of fluorinated compounds, including derivatives similar to 2-(Aminomethyl)-5-fluorophenol hydrobromide, are of significant interest in chemical research. Qiu et al. (2009) presented a practical synthesis of 2-fluoro-4-bromobiphenyl, demonstrating the utility of fluorinated intermediates in the manufacture of pharmaceuticals, highlighting the methodologies for incorporating fluorine into complex molecules (Qiu et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(aminomethyl)-5-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGRCDYZUMABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-fluorophenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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